molecular formula C5H5BrN2O2S B13603355 3-Bromopyridine-4-sulfonamide

3-Bromopyridine-4-sulfonamide

Cat. No.: B13603355
M. Wt: 237.08 g/mol
InChI Key: LJRDNGHHGADUEP-UHFFFAOYSA-N
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Description

3-Bromopyridine-4-sulfonamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the third position and a sulfonamide group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyridine-4-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonation. One common method is the bromination of pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromopyridine is then subjected to sulfonation using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromopyridine-4-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used under inert atmosphere conditions.

Major Products Formed

Scientific Research Applications

3-Bromopyridine-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromopyridine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors by competitive binding. This can disrupt metabolic pathways or signal transduction processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromopyridine-4-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C5H5BrN2O2S

Molecular Weight

237.08 g/mol

IUPAC Name

3-bromopyridine-4-sulfonamide

InChI

InChI=1S/C5H5BrN2O2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H,(H2,7,9,10)

InChI Key

LJRDNGHHGADUEP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)N)Br

Origin of Product

United States

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